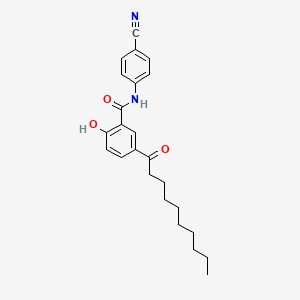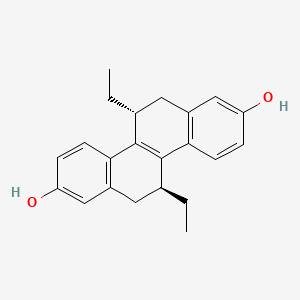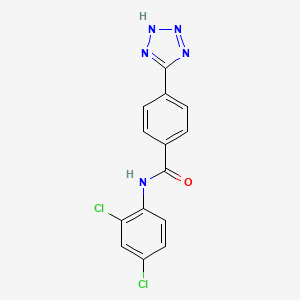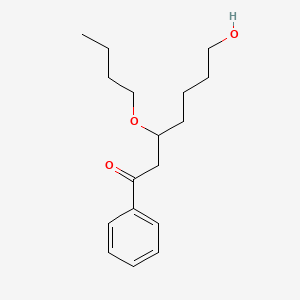![molecular formula C11H20N2O14P4 B15159905 Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- CAS No. 848483-61-4](/img/structure/B15159905.png)
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with two diphosphonoethylamino groups at the 3 and 5 positions. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid to introduce nitro groups at the desired positions. This is followed by reduction to convert the nitro groups to amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino and phosphonate groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- involves its interaction with specific molecular targets. The diphosphonoethyl groups can chelate metal ions, affecting various biochemical pathways. Additionally, the compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. These interactions are crucial for its biological and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but with nitro groups instead of diphosphonoethylamino groups.
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Contains a triazole ring and hydroxyphenyl groups, offering different reactivity and applications.
Uniqueness
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- is unique due to its diphosphonoethylamino groups, which provide distinct chemical properties. These groups enhance its ability to chelate metal ions and participate in various chemical reactions, making it more versatile compared to similar compounds .
Propiedades
Número CAS |
848483-61-4 |
|---|---|
Fórmula molecular |
C11H20N2O14P4 |
Peso molecular |
528.18 g/mol |
Nombre IUPAC |
3,5-bis(2,2-diphosphonoethylamino)benzoic acid |
InChI |
InChI=1S/C11H20N2O14P4/c14-11(15)6-1-7(12-4-9(28(16,17)18)29(19,20)21)3-8(2-6)13-5-10(30(22,23)24)31(25,26)27/h1-3,9-10,12-13H,4-5H2,(H,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27) |
Clave InChI |
FBVBGGXKGZACQY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1NCC(P(=O)(O)O)P(=O)(O)O)NCC(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


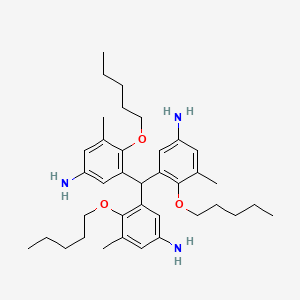
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
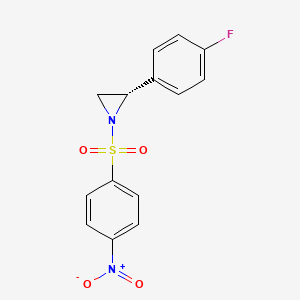
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
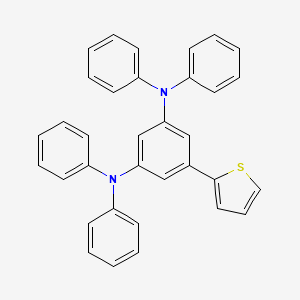
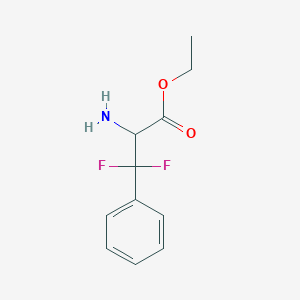
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
